Ranaconitine

説明

Overview of Diterpenoid Alkaloids: Chemical Diversity and Biological Significance in Natural Product Chemistry

Diterpenoid alkaloids are a class of specialized metabolites characterized by a complex carbon skeleton derived from a diterpene precursor. mdpi.com With over 1500 identified compounds, they exhibit immense structural diversity, which in turn gives rise to a wide array of biological activities. mdpi.com These activities range from analgesic, anti-inflammatory, and antiarrhythmic to potent neurotoxic and cardiotoxic effects. mdpi.comug.edu.gh This dual nature has made them both valuable candidates for drug discovery and subjects of toxicological concern. Their intricate, polycyclic structures present formidable challenges to chemists, driving the development of novel synthetic strategies.

Based on their carbon skeletons, diterpenoid alkaloids are broadly classified into three main types: C18, C19, and C20. The C18-diterpenoid alkaloids are a distinct group, long considered a subgroup of the C19-diterpenoids but now recognized as an independent class. mdpi.com These compounds are primarily isolated from plants belonging to the genera Aconitum and Delphinium. researchgate.net

The C18-diterpenoid alkaloids are further divided into two principal subtypes: the lappaconitine-type and the ranaconitine-type. The fundamental structural difference between these two subtypes lies in the substitution pattern at the C7 position of their core structure. mdpi.com

The this compound subtype is specifically defined by the presence of an oxygen-containing group, such as a hydroxyl group, at the C7 position. mdpi.com This feature distinguishes it from the lappaconitine (B608462) subtype, which possesses a methine group at this position. The majority of this compound-type alkaloids are sourced from Aconitum plants. mdpi.com To date, researchers have identified and characterized 54 distinct this compound-type diterpenoid alkaloids. researchgate.net This particular subtype is of significant interest due to its notable biological activities, including analgesic and insecticidal properties. mdpi.comug.edu.gh

Table 1: Key Characteristics of this compound

| Property | Data |

| Chemical Formula | C₃₂H₄₄N₂O₉ |

| Molar Mass | 600.7 g/mol |

| CAS Number | 1360-76-5 |

| Alkaloid Class | Diterpenoid Alkaloid |

| Subtype | C18-Diterpenoid, this compound-type |

| Defining Feature | Oxygenation at C7 position |

| Primary Plant Source | Aconitum species (e.g., A. sinomontanum, A. leucostomum) |

Historical Context of this compound Scientific Inquiry and Isolation Studies

The scientific investigation of diterpenoid alkaloids began in the early 19th century with the isolation of aconitine (B1665448) from Aconitum napellus. mdpi.com This pioneering work marked the beginning of efforts to isolate and understand the potent compounds within the Aconitum genus, long known in traditional medicine for both its therapeutic and toxic properties. ug.edu.gh

Contemporary Research Landscape and Unanswered Questions in this compound Chemistry and Biology

Modern research on this compound and related alkaloids continues to be an active area, driven by its potential pharmacological applications and the need to understand its toxicity. Contemporary studies are focused on its analgesic, anti-inflammatory, and cardiotoxic effects. ug.edu.ghxcessbio.com For instance, research on the analgesic mechanisms of similar Aconitum alkaloids suggests involvement of the central catecholaminergic system, rather than opioid receptors. nih.gov Other studies on the closely related C18-alkaloid lappaconitine indicate that its analgesic action stems from the inhibition of fast signaling pathways in the nervous system. nih.gov

Despite progress, several critical questions in this compound chemistry and biology remain unanswered:

Mechanism of Action: The precise molecular targets and signaling pathways through which this compound exerts its analgesic effects are not fully understood. Similarly, the exact mechanisms underlying its significant cardiotoxicity are still unclear, which is a major hurdle for its therapeutic development. nih.gov

Structure-Activity Relationships (SAR): While the defining structural features are known, detailed SAR studies are lacking. A deeper understanding of how specific functional groups influence both efficacy and toxicity is needed to guide the synthesis of safer, more potent derivatives. nih.gov

Total Synthesis: The total synthesis of complex diterpenoid alkaloids is a formidable challenge in organic chemistry. rsc.org Achieving an efficient and scalable total synthesis of this compound remains a significant and largely unanswered challenge, limiting the availability of the compound for extensive biological testing and modification.

Therapeutic Potential vs. Toxicity: A core challenge is separating the desired pharmacological effects from the inherent toxicity. A key unanswered question is whether the therapeutic window of this compound can be widened through chemical modification to create derivatives with improved selectivity for therapeutic targets over toxicity-related ones. nih.gov

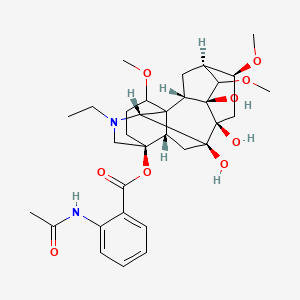

Structure

2D Structure

特性

分子式 |

C32H44N2O9 |

|---|---|

分子量 |

600.7 g/mol |

IUPAC名 |

[(2S,3S,5S,6S,8S,9S,10R,13S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |

InChI |

InChI=1S/C32H44N2O9/c1-6-34-16-28(43-26(36)18-9-7-8-10-20(18)33-17(2)35)12-11-24(41-4)31-22-13-19-21(40-3)14-30(38,32(22,39)25(19)42-5)29(37,27(31)34)15-23(28)31/h7-10,19,21-25,27,37-39H,6,11-16H2,1-5H3,(H,33,35)/t19-,21-,22-,23+,24?,25?,27-,28+,29-,30-,31?,32-/m0/s1 |

InChIキー |

XTSVKUJYTUPYRJ-IOIHQWRNSA-N |

異性体SMILES |

CCN1C[C@@]2(CCC(C34[C@@H]2C[C@]([C@@H]31)([C@]5(C[C@@H]([C@@H]6C[C@@H]4[C@@]5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

正規SMILES |

CCN1CC2(CCC(C34C2CC(C31)(C5(CC(C6CC4C5(C6OC)O)OC)O)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |

製品の起源 |

United States |

Advanced Methodologies for Ranaconitine Isolation and Structural Characterization Research

Spectroscopic and Diffraction Techniques for Comprehensive Structural Elucidation

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography remains a cornerstone technique for the definitive structural elucidation of organic molecules, particularly for establishing the absolute configuration of chiral compounds researchgate.net. For Ranaconitine, single-crystal X-ray diffraction analysis has been instrumental in confirming its complex molecular framework and determining the spatial arrangement of its atoms.

A study on hydrated this compound hydrobromide revealed its crystalline nature within a monoclinic system, belonging to the P2(1) space group nih.gov. The unit cell dimensions and other crystallographic parameters provide essential data for building the three-dimensional molecular model. The determination of absolute configuration is achieved through the analysis of anomalous dispersion effects, which subtly alter the intensities of diffracted X-rays, allowing differentiation between enantiomeric structures researchgate.netwikipedia.org. By analyzing Bijvoet pairs, the correct absolute configuration can be assigned, often quantified by parameters like the Flack parameter wikipedia.org.

Table 1: X-ray Crystallographic Data for this compound Hydrobromide

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2(1) | nih.gov |

| Unit Cell Dimensions | a = 10.6604(12) Å, b = 12.3674(14) Å, c = 12.2938(13) Å | nih.gov |

| β Angle | 91.056(2)° | nih.gov |

| Z (Formula Units/Cell) | 2 | nih.gov |

The absolute configuration of this compound has been determined by identifying the chirality of its numerous asymmetric carbon atoms. This detailed stereochemical information is vital for understanding structure-activity relationships and for comparing with other related diterpenoid alkaloids.

Table 2: Absolute Configuration of this compound (Selected Chiral Centers)

| Carbon Atom | Configuration | Reference |

| C10 | (S) | nih.gov |

| C13 | (S) | nih.gov |

| C14 | (S) | nih.gov |

| C15 | (S) | nih.gov |

| C16 | (S) | nih.gov |

| C17 | (R) | nih.gov |

| C23 | (S) | nih.gov |

| C25 | (R) | nih.gov |

| C26 | (S) | nih.gov |

| C27 | (S) | nih.gov |

| C28 | (S) | nih.gov |

| C30 | (S) | nih.gov |

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used analytical technique that provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared light thermofisher.comresearchgate.net. Each chemical bond within a molecule vibrates at specific frequencies, absorbing characteristic wavelengths of IR radiation. These absorption patterns create a unique spectral fingerprint that can be used for identification and structural analysis thermofisher.commdpi.com.

In the context of natural product research, FTIR spectroscopy is employed to identify characteristic functional groups, such as hydroxyl (O-H), carbonyl (C=O), and various C-H stretching and bending vibrations researchgate.netmdpi.com. While specific detailed FTIR spectral assignments for this compound are not extensively detailed in the provided snippets, the technique is routinely used in conjunction with other spectroscopic methods (like NMR and Mass Spectrometry) to support structure elucidation and confirm the presence of expected functional moieties within complex molecules like diterpenoid alkaloids nih.gov. The "fingerprint region" (typically 1500-800 cm⁻¹) of an FTIR spectrum is particularly useful for distinguishing between structurally similar compounds researchgate.net.

Table 3: Characteristic FTIR Absorption Bands and Their Significance in Natural Product Analysis

| Wavenumber Range (cm⁻¹) | Functional Group / Vibration Type | Significance in Structure Elucidation |

| 3200-3600 | O-H Stretching (broad) | Presence of hydroxyl groups (alcohols, phenols, carboxylic acids) |

| 2800-3000 | C-H Stretching | Aliphatic and aromatic C-H bonds |

| 1650-1750 | C=O Stretching (carbonyl) | Presence of ketones, aldehydes, esters, carboxylic acids, amides |

| 1000-1300 | C-O Stretching | Alcohols, ethers, esters, carboxylic acids |

| 600-1500 | C-H Bending, C-C, C-N, C-O etc. | "Fingerprint region" for detailed structural identification and comparison |

Emerging Structural Elucidation Strategies in Natural Product Research

The complexity and often limited availability of natural products necessitate the development and application of cutting-edge techniques for their structural determination. Emerging strategies are enhancing the speed, accuracy, and scope of structural elucidation, particularly for challenging samples.

Microcrystal Electron Diffraction (MicroED) for Nanocrystalline Samples

Microcrystal Electron Diffraction (MicroED) is an advanced crystallographic technique that utilizes electron beams to determine the atomic structure of materials from nanocrystalline samples, often as small as 10-100 nanometers nih.govresearchgate.netresearchgate.net. This method has emerged as a powerful complement to traditional X-ray crystallography, especially when obtaining high-quality single crystals suitable for X-ray diffraction is difficult or impossible researchgate.netresearchgate.net. MicroED can provide atomic-resolution data from minute quantities of material, making it invaluable for the structural analysis of natural products that are available only in trace amounts or are recalcitrant to conventional crystallization nih.govresearchgate.net. The technique can yield X-ray-like diffraction patterns, enabling the determination of connectivity and, under certain conditions, absolute configuration researchgate.nethhu.de. Its ability to analyze samples with minimal preparation positions it as a significant advancement in the field of small molecule structure determination researchgate.net.

Machine Learning Approaches in Spectral Interpretation for Novel Compound Characterization

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly being integrated into the workflow of natural product research, particularly for spectral interpretation and novel compound characterization acs.orgrsc.orgarxiv.orgnih.gov. ML algorithms can analyze vast datasets from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and FTIR, identifying patterns and correlations that may be missed by manual analysis rsc.orgarxiv.org.

Compound List:

this compound

N-deacetyllappaconitine

N-deacetyl-ranaconitine

Talatisamine

Yunaconitine

Senbusine A

Sachaconitine

Hemsleyanisine

Isohemsleyanisine

Sinaconitine A

Sinaconitine B

Sinomontanitine A

Sinomontanitine B

Sinomontanine A

Sinomontanine B

Sinomontanine C

Puberanine

Puberanidine

Demethyllappaconitine

Leucostosine C

Leucostosine D

Apetaline A-E

Sczukiniline A-E

Kirisine A

Kirisine B

(-)-Lomaiviticin C

Aucubin

Aucubigenin

Caryopterisines A-I

Delavatines C-E

Incarvine G

Isoxerine

Oxerine

Biosynthetic Pathways and Metabolic Studies of Ranaconitine

Elucidation of Precursor Incorporation and Enzymatic Transformations in Ranaconitine Biosynthesis

The formation of this compound involves the assembly of its diterpene backbone and the subsequent introduction and modification of its nitrogen-containing moiety.

The foundational structure of diterpenoid alkaloids is a diterpene skeleton, which is derived from isoprenoid precursors. The biosynthesis of these diterpenes begins with the production of isopentenyl pyrophosphate (IPP) through either the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway mdpi.comnih.govfrontiersin.orgfrontiersin.org. Four IPP units condense to form geranylgeranyl pyrophosphate (GGPP) mdpi.com.

GGPP then undergoes cyclization, catalyzed by specific diterpene synthases, to form cyclic diterpene skeletons. For diterpenoid alkaloids in the Ranunculaceae family, the key precursors are derived from ent-copalyl diphosphate (B83284) (ent-CPP), which is synthesized from GGPP by ent-kaurene (B36324)/ent-atisane synthases mdpi.com. These enzymes facilitate the cyclization of ent-CPP to form either ent-kaurene or ent-atisane skeletons, which serve as the direct diterpene precursors for DA biosynthesis mdpi.comrsc.org. This compound, being a C18-diterpenoid alkaloid, likely arises from further modifications and rearrangements of these C20 or C19 diterpene skeletons mdpi.commdpi.comcore.ac.uk.

Table 1: Key Biosynthetic Precursors and Pathways for Diterpenoid Alkaloids

| Precursor/Intermediate | Biosynthetic Pathway | Role in this compound Biosynthesis |

| Isopentenyl pyrophosphate (IPP) | Mevalonate (MVA) or Methylerythritol Phosphate (MEP) | Fundamental building block for isoprenoids. |

| Geranylgeranyl pyrophosphate (GGPP) | Condensation of four IPP units | Direct precursor for diterpene cyclization. |

| ent-Copalyl diphosphate (ent-CPP) | Cyclization of GGPP by ent-kaurene/ent-atisane synthase | Intermediate leading to ent-kaurene and ent-atisane skeletons. |

| ent-Kaurene/ent-Atisane Skeletons | Derived from ent-CPP | The core diterpene frameworks upon which alkaloids are built. |

The defining characteristic of alkaloids is the presence of a nitrogen atom, typically within a heterocyclic ring nih.govrsc.org. In the biosynthesis of many alkaloids, the nitrogen atom originates from amino acids nih.govrsc.org. For diterpenoid alkaloids, the nitrogen atom is introduced into the diterpene skeleton through amination reactions mdpi.comfrontiersin.org.

The precise mechanism of nitrogen incorporation into the diterpene skeleton to form the this compound structure is complex. It may involve transamination enzymes or conjugation with nitrogen-containing compounds, potentially mediated by cytochrome P450 (CYP) enzymes through oxidative amination or condensation with amino acid side chains frontiersin.org. Following the initial incorporation of nitrogen, subsequent modifications such as alkylation, particularly methylation, are crucial for generating the final alkaloid structure frontiersin.orgmdpi.com. Methyl groups are typically transferred from S-adenosylmethionine (SAM) and are catalyzed by O-methyltransferases (OMTs) frontiersin.orgmdpi.com. These methylation steps contribute significantly to the structural diversity and biological activity of diterpenoid alkaloids core.ac.uk. The formation of tertiary amines, common in alkaloids like this compound, involves N-alkylation reactions mdpi.comnih.govresearchgate.netrsc.org.

Table 2: Enzyme Classes Implicated in Diterpenoid Alkaloid Biosynthesis

| Enzyme Class | Putative Role in this compound Biosynthesis |

| Diterpene Cyclases (e.g., ent-kaurene/ent-atisane synthase) | Catalyze the cyclization of GGPP to form the diterpene skeleton. |

| Cytochrome P450s (CYPs) | Involved in hydroxylation, oxidative amination, and other modifications of the diterpene skeleton; potential role in nitrogen incorporation frontiersin.org. |

| O-methyltransferases (OMTs) | Catalyze the methylation of hydroxyl groups, contributing to the final structure and diversity of DAs frontiersin.orgmdpi.com. |

| Aminotransferases/Transaminases | Potentially involved in the incorporation of the nitrogen atom into the diterpene skeleton nih.govfrontiersin.org. |

| BAHD Acyltransferases | May be involved in the acylation of the alkaloid structure frontiersin.org. |

Genetic and Genomic Approaches to Biosynthetic Gene Cluster Identification

Identifying the specific genes responsible for this compound biosynthesis is an active area of research. Genomic and transcriptomic analyses are powerful tools for discovering these genes, which often function in coordinated units known as biosynthetic gene clusters (BGCs) frontiersin.orgnih.govfrontiersin.orgnih.gov.

Studies on related Aconitum species have identified gene families encoding enzymes crucial for diterpenoid alkaloid biosynthesis. These include genes for cyclases (CPSs), acyltransferases (ATFs), cytochrome P450 monooxygenases (CYPs), O-methyltransferases (OMTs), and BAHD acyltransferases frontiersin.org. For instance, in Aconitum pendulum, genes involved in diterpene skeleton formation were found to be highly expressed in flowers, while genes related to alkaloid skeleton synthesis and modification showed higher expression in leaves and stems frontiersin.org. While specific BGCs for this compound have not been extensively detailed in the reviewed literature, the identification of these enzyme families provides a foundation for future genomic investigations into this compound production.

Table 3: Gene Families Implicated in Diterpenoid Alkaloid Biosynthesis

| Gene Family | Putative Role in Biosynthesis |

| Cyclase Genes (CPSs) | Formation of the initial diterpene skeletons (e.g., ent-kaurene, ent-atisane) from GGPP. |

| Cytochrome P450 Genes (CYPs) | Catalyze oxidative steps, including hydroxylation and potential amination, essential for modifying diterpene skeletons into alkaloids frontiersin.org. |

| O-methyltransferase Genes (OMTs) | Responsible for methylation reactions, a common modification in alkaloid biosynthesis frontiersin.orgmdpi.com. |

| Acyltransferase Genes (ATFs, BAHD) | Involved in the acylation of alkaloid structures, contributing to their final form and activity frontiersin.org. |

Chemoenzymatic Synthesis Strategies Inspired by Biosynthesis

The structural complexity of diterpenoid alkaloids like this compound presents significant challenges for total chemical synthesis. Consequently, researchers are exploring chemoenzymatic approaches that combine chemical synthesis with enzymatic transformations, drawing inspiration from the natural biosynthetic pathways researchgate.netnih.govresearchgate.net.

These strategies often involve utilizing enzymes for specific, challenging steps, such as stereoselective functionalization or the formation of complex ring systems, while employing traditional chemical methods for other transformations researchgate.netnih.gov. For instance, Diels-Alder cycloadditions and Mannich-type reactions are key chemical steps employed in the total synthesis of related diterpenoid alkaloids, mimicking some of the cyclization events in biosynthesis rsc.orgresearchgate.netfrontiersin.org. Enzymatic C-H functionalization and biocatalysis offer promising avenues for more sustainable and selective synthesis of complex natural products, including alkaloids nih.gov. While direct chemoenzymatic synthesis routes for this compound are not widely detailed, the successful synthesis of related compounds like neofinaconitine highlights the potential of these bioinspired strategies researchgate.net.

Table 4: Key Steps in Chemoenzymatic/Bioinspired Synthesis of Complex Alkaloids

| Strategy | Role in Synthesis |

| Diels-Alder Cycloaddition | Formation of polycyclic diterpene skeletons, often a key step in total synthesis researchgate.net. |

| Mannich-type Reactions / N-acyliminium Cyclizations | Formation of nitrogen-containing heterocycles and complex alkaloid frameworks, mimicking biosynthetic cyclization steps rsc.orgresearchgate.netfrontiersin.org. |

| Enzymatic C-H Functionalization / Biocatalysis | Selective introduction of functional groups or specific molecular modifications using enzymes, offering green chemistry approaches nih.gov. |

| Amine Alkylation / Methylation | Introduction of alkyl groups, particularly methyl groups, to form tertiary amines and modify alkaloid structures mdpi.comnih.govresearchgate.netrsc.org. |

Compound List:

this compound

Geranylgeranyl pyrophosphate (GGPP)

Isopentenyl pyrophosphate (IPP)

ent-Copalyl diphosphate (ent-CPP)

Arginine

Ornithine

S-adenosylmethionine (SAM)

Neofinaconitine

Delvestidine

Anthranoyllycoctonine

N-deacetyllappaconitine

Songorine

Mesaconitine

Talatisamine

Jesaconitine

Molecular Pharmacological Investigations of Ranaconitine and Its Molecular Targets

Ion Channel Modulation Studies at a Molecular Level

Ion channels are critical for cellular excitability and signal transduction. Ranaconitine has shown interactions with specific subtypes of voltage-gated ion channels, particularly sodium channels, which are central to neuronal function and pain perception.

Interactions with Voltage-Gated Sodium Channels (e.g., NaV1.5, NaV1.7, NaV1.8, NaV1.9)

Voltage-gated sodium channels (VGSCs) are essential for the generation and propagation of action potentials in excitable cells, including neurons involved in pain signaling. Several subtypes, notably NaV1.7, NaV1.8, and NaV1.9, are preferentially expressed in peripheral sensory neurons (nociceptors) and play significant roles in pain transduction and transmission nih.govdovepress.comfrontiersin.orgfrontiersin.org.

This compound has been investigated for its binding affinities to these pain-related sodium channel subtypes. In silico studies utilizing molecular docking simulations have revealed that this compound exhibits binding affinities with Nav1.7, Nav1.8, and Nav1.9 channels. Specifically, this compound demonstrated a binding affinity (ΔG) of -7.44 kcal/mol with these channels nih.govnih.gov. The molecular basis for this interaction involves hydrophobic interactions mediated by this compound's amine group with specific residues within the binding pockets of Nav1.8 and Nav1.9 channels nih.govnih.gov. These findings suggest that this compound may act as an inhibitor or modulator of these critical sodium channels, potentially contributing to analgesic effects.

Table 1: this compound Binding Affinities to Voltage-Gated Sodium Channels

| Target Channel | Binding Affinity (ΔG, kcal/mol) | Key Interaction Type (with specific residues) |

| Nav1.7 | -7.44 | Not specified |

| Nav1.8 | -7.44 | Hydrophobic interactions (amine group) |

| Nav1.9 | -7.44 | Hydrophobic interactions (amine group) |

Data derived from molecular docking simulations nih.govnih.gov.

Potassium Channel Interactions and Molecular Determinants

While direct studies detailing this compound's specific interactions with potassium channels are limited in the provided literature, related compounds offer insights into potential mechanisms. Ranolazine, a drug with structural similarities to this compound, is known to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is crucial for cardiac action potential repolarization nih.govnih.gov.

Molecular investigations into Ranolazine's action on hERG channels have identified key residues within the channel's pore domain that are critical for drug binding. Specifically, aromatic residues Y652 and F656 in the S6 segments are implicated as important molecular determinants for high-affinity binding nih.govnih.govbiorxiv.org. Mutations at these sites significantly reduce Ranolazine's potency, indicating their direct involvement in the drug-channel interaction nih.govnih.gov. Other residues, such as T623 and S624, have also been suggested to interact with Ranolazine nih.gov. Furthermore, mutations affecting hERG channel inactivation also lead to reduced sensitivity to Ranolazine nih.govnih.gov.

Given the structural relationship between this compound and Ranolazine, it is plausible that this compound might also interact with potassium channels, potentially involving similar molecular determinants. However, specific experimental data confirming such interactions for this compound are not detailed in the current scope.

Table 2: Ranolazine Interactions with hERG Potassium Channel Residues

| Residue(s) | Segment | Interaction Type | Effect on Binding/Potency |

| Y652 | S6 | Aromatic | Reduced potency (mutation Y652A) |

| F656 | S6 | Aromatic | Reduced potency (mutation F656A) |

| T623 | S6 | Not specified | Potential interaction |

| S624 | S6 | Not specified | Potential interaction |

| S620T | - | Inactivation mutant | Reduced sensitivity |

| N588K | - | Inactivation mutant | Reduced sensitivity |

Data derived from studies on Ranolazine's interaction with hERG channels nih.govnih.gov.

Receptor Binding and Allosteric Modulation Mechanisms

Limited information suggests that this compound may engage in "long-lasting target binding and rebinding mechanisms" and potentially participate in "allosteric modulations on the receptor" researchgate.net. Allosteric modulation involves ligands binding to a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's conformation and its response to endogenous agonists wikipedia.orguniversiteitleiden.nlrsc.orgnih.gov. Positive allosteric modulators enhance receptor activity, while negative allosteric modulators reduce it wikipedia.orguniversiteitleiden.nlrsc.org. The specific receptors targeted by this compound through allosteric mechanisms, and the precise nature of these modulations, require further detailed investigation.

Computational and In Silico Modeling of Molecular Interactions

Computational methods, particularly molecular docking and dynamics simulations, are instrumental in predicting and understanding the interactions between small molecules like this compound and their biological targets.

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a widely used computational technique that predicts the preferred orientation of a ligand when bound to a protein target, thereby estimating binding affinity and identifying key interaction points mdpi.comfrontiersin.orgnih.govresearchgate.net. This method involves generating and evaluating multiple possible poses of the ligand within the target's binding site, considering factors like complementarity, hydrogen bonding, and hydrophobic interactions mdpi.comfrontiersin.orgnih.govresearchgate.netbiorxiv.orgchemrxiv.org.

As detailed in Section 4.1.1, molecular docking simulations were employed to assess this compound's binding to Nav1.7, Nav1.8, and Nav1.9 sodium channels, yielding binding affinities and identifying critical hydrophobic interactions nih.govnih.gov. Similarly, docking studies have been used to elucidate the interactions of structurally related compounds like Ranolazine with the hERG potassium channel, pinpointing specific residues involved in binding nih.govnih.gov. These simulations provide a molecular basis for observed pharmacological effects and guide further experimental validation and drug design efforts.

List of Compounds Mentioned:

this compound

Sepaconitine

Ranolazine

Lidocaine

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are a cornerstone of modern computational pharmacology, offering profound insights into the dynamic behavior of molecules and their interactions with biological targets. These simulations allow researchers to observe the intricate movements, conformational changes, and energy landscapes associated with ligand-receptor binding over time, thereby providing a more comprehensive understanding than static analyses alone. For this compound, MD simulations, often in conjunction with other computational methods like molecular docking, are crucial for dissecting its mechanism of action, predicting its binding kinetics, and guiding the development of novel therapeutic agents.

This compound's Molecular Targets and Interaction Dynamics this compound has been identified as a compound with significant potential for modulating the activity of voltage-gated sodium channels (Nav), specifically targeting Nav1.7, Nav1.8, and Nav1.9. Initial investigations employing molecular docking have revealed substantial binding affinities for these channels, with calculated binding free energy (ΔG) values ranging from -7.44 kcal/mol to -8.95 kcal/mol. nih.govnih.govresearcher.life These studies highlight the critical role of hydrophobic interactions, particularly those involving this compound's amine group, in anchoring the compound to specific residues within the binding pockets of Nav1.8 and Nav1.9. nih.govnih.govresearcher.liferesearchgate.net While these affinity values are typically derived from docking protocols, they serve as foundational data points that inform more detailed molecular dynamics simulations aimed at understanding the dynamic aspects of these interactions.

Beyond its direct interaction with Nav channels, research on related aconitine (B1665448) alkaloids provides context for the application of MD simulations in understanding broader pharmacological targets. For instance, molecular dynamics simulations have been employed to investigate the binding of aconitine alkaloids to the Calcium-Calmodulin-Dependent Protein Kinase II gamma (CAMK2G) receptor. These simulations have indicated a notable binding stability between aconitine alkaloids and CAMK2G, nih.govresearchgate.netnih.gov a finding that directly relates to binding kinetics by suggesting a potentially prolonged residence time of the ligand at the target site.

Conformational Analysis through Molecular Dynamics Molecular dynamics simulations are instrumental in elucidating how this compound adopts specific conformations to achieve optimal binding within the intricate three-dimensional structures of its target proteins. While detailed MD studies specifically documenting this compound's conformational changes upon binding are still emerging, insights from simulations of the closely related compound, aconitine, offer valuable parallels. Molecular dynamics simulations of aconitine interacting with voltage-gated sodium channels (VGSCs) have successfully illustrated the compound's precise positioning within the channel pore, stabilized through a network of hydrophobic and hydrogen bonds. mdpi.comresearchgate.net These simulations provide a dynamic visualization of how aconitine fits into the channel, detailing the specific interactions that contribute to its functional modulation. Such detailed conformational insights are vital for understanding this compound's mechanism and for designing derivatives with enhanced efficacy and selectivity. By analyzing the temporal evolution of molecular structures during MD simulations, researchers can identify critical conformational states and transitions that govern ligand-receptor recognition.

Data Table: this compound and Related Alkaloid Interactions

| Target Channel / Receptor | Binding Affinity (ΔG) | Key Interactions (this compound) | Simulation Method | Stability Indication | Source(s) |

| Nav1.7 | -8.95 kcal/mol | Hydrophobic interactions | Molecular Docking | - | nih.govnih.govresearcher.life |

| Nav1.8 | -7.77 kcal/mol | Hydrophobic (amine group critical) | Molecular Docking | - | nih.govnih.govresearcher.life |

| Nav1.9 | -7.44 kcal/mol | Hydrophobic (amine group critical) | Molecular Docking | - | nih.govnih.govresearcher.life |

| CAMK2G | N/A | N/A | Molecular Dynamics | Binding stability | nih.govresearchgate.netnih.gov (for aconitine alkaloids) |

| Voltage-Gated Sodium Channels (VGSCs) | N/A | Hydrophobic, Hydrogen bonds | Molecular Dynamics | N/A (positioning) | mdpi.comresearchgate.net (for aconitine) |

Compound List:

this compound

Lappaconitine

Aconitine

Aconitine alkaloids

Sepaconitine

Structure Activity Relationship Sar Studies and Rational Analogue Design for Mechanistic Insight

Systematic Structural Modifications of Ranaconitine and its Core Skeleton

While extensive research has been conducted on the related Aconitum alkaloid, Lappaconitine (B608462), specific studies detailing the systematic structural modification of this compound are less prevalent in the currently available scientific literature. However, general principles derived from the broader class of Aconitum alkaloids can provide insights into potential strategies for modifying the this compound core skeleton.

The synthesis of derivatives and analogues of complex natural products like this compound is a challenging but essential endeavor for probing their biological mechanisms. Such synthetic efforts would likely focus on several key regions of the molecule:

The N-ethyl group: Modification of this group can influence the compound's interaction with its biological targets and affect its pharmacokinetic properties.

The C4-anthraniloyl group: This ester linkage is a common site for modification in related alkaloids. Variations in the aromatic ring's substitution or replacement with different acyl groups could significantly alter biological activity.

At present, detailed reports on the synthesis of a comprehensive library of this compound derivatives specifically for use as mechanistic probes are not widely available.

The biological activity of Aconitum alkaloids is highly dependent on the nature and position of various substituents on their complex diterpenoid core. For this compound, the following substituent effects are of particular interest for understanding its molecular interactions and biological specificity:

The Role of the C4-Aroyloxy Group: A QSAR analysis of a group of Aconitum alkaloids, including this compound and its N-deacetylthis compound derivative, highlighted the importance of the aroyloxy group at the C4 position. nih.gov This study suggested that compounds with this feature, like this compound, may have a different toxicity and pharmacological profile compared to those with an aroyl/aroyloxy group at the C14 position. nih.gov

Further research focusing on a series of this compound analogues with varied substituents is necessary to delineate the precise impact of each functional group on the molecule's interaction with its biological targets and to enhance its biological specificity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacophore Identification

QSAR modeling is a powerful computational tool used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Pharmacophore models define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. While specific 2D and 3D pharmacophore models for this compound are not explicitly detailed in the available literature, QSAR studies on a broader set of Aconitum and Delphinium diterpene alkaloids, which included this compound, have identified key molecular descriptors that are likely to be important components of any such model.

A QSAR study on the toxicity of these alkaloids revealed a reliable dependence on parameters such as:

Atomic packing density in the molecular volume

Surface polarity

The number of carbonyl (C=O) groups

Lipophilicity nih.gov

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.gov Common validation techniques include internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds not included in the model's development.

For the QSAR models developed for Aconitum and Delphinium alkaloids, which included this compound, genetic algorithms combined with multiple linear regression analysis were employed. nih.govnih.gov The statistical significance of these models was evaluated, and they demonstrated a reliable correlation between the selected molecular descriptors and the observed toxicity. nih.gov However, the specific statistical parameters for a QSAR model built exclusively on a series of this compound analogues are not available. A robust QSAR model for this compound would require a sufficiently large and structurally diverse dataset of its analogues with corresponding biological activity data.

Role of Chirality and Stereochemistry in Molecular Recognition and Biological Activity Profiles

This compound is a chiral molecule with a complex three-dimensional structure, and its stereochemistry is fundamental to its biological activity. researchgate.net The interaction of any drug molecule with its biological target, which is also chiral, is highly dependent on the precise spatial arrangement of its functional groups. nih.gov

In-depth Analysis of this compound's Structure-Activity Relationship Reveals Limited Specific Data

This compound is a C18-diterpenoid alkaloid found in plants of the Aconitum and Delphinium genera. Like other alkaloids in its class, such as the more extensively studied aconitine (B1665448) and lappaconitine, it is known to possess a range of biological activities, including analgesic and anti-inflammatory properties. However, the precise molecular basis for its specific biological responses and how its activity profile compares to that of its closely related analogues remains an area with limited dedicated research.

SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological effects. These studies typically involve the synthesis of a series of analogues where specific parts of the molecule are systematically modified. The biological activity of these analogues is then tested to determine which structural features are crucial for the desired therapeutic effects and which may contribute to toxicity.

For many diterpenoid alkaloids, research has established the importance of certain structural motifs. For instance, the nature of the ester groups at positions C-8 and C-14, as well as substituents on the nitrogen atom and the aromatic ring, have been shown to be critical determinants of the analgesic, anti-inflammatory, and cardiotoxic activities of compounds like aconitine and lappaconitine. It is generally understood that hydrolysis of the ester groups in these alkaloids leads to a significant reduction in toxicity.

Despite these broader insights into the SAR of diterpenoid alkaloids, specific and comparative data for a series of this compound derivatives are conspicuously absent from the scientific literature. The synthesis and subsequent systematic biological evaluation of this compound analogues to elucidate the precise contribution of different functional groups to its activity profile have not been a primary focus of published research. Consequently, the creation of detailed data tables that would typically be generated from such SAR studies, comparing the biological activities of various this compound derivatives, is not currently possible based on available data.

This lack of specific research on this compound's SAR presents a significant knowledge gap and highlights an opportunity for future investigations. Such studies would be invaluable for a more complete understanding of the unique pharmacological properties of this compound and could guide the rational design of novel therapeutic agents with improved efficacy and safety profiles.

Advanced Analytical Chemistry Methodologies for Ranaconitine Research

Development and Validation of High-Throughput Analytical Methods for Research Screening

The discovery and development of novel therapeutic agents from natural products like Ranaconitine, a complex diterpenoid alkaloid, necessitates the use of high-throughput screening (HTS) methodologies. researchgate.netdanaher.com HTS allows for the rapid testing of large numbers of compounds, accelerating the identification of promising drug candidates. danaher.com The process involves the miniaturization and automation of assays to screen extensive compound libraries against biological targets. researchgate.netyoutube.com

For this compound research, the development of HTS assays would be crucial for exploring its pharmacological potential. This involves creating robust and reproducible assays in formats such as 96, 384, or 1536-well plates. danaher.compharmaron.com A key aspect of HTS assay development is the validation process, which ensures the reliability of the screening data. mdpi.com Statistical parameters such as the Z'-factor and signal-to-noise ratio are used to assess the quality and robustness of an HTS assay. nih.govnih.gov A Z' factor between 0.5 and 1.0 is generally considered indicative of an excellent assay suitable for HTS.

While specific HTS protocols for this compound are not extensively detailed in publicly available research, the principles of HTS assay development for other natural products can be applied. researchgate.netnovapublishers.com This would involve selecting an appropriate biological target for this compound, developing a sensitive detection method (e.g., fluorescence, luminescence), and optimizing assay conditions to achieve a stable and reproducible signal. pharmaron.com The process would also include the use of automated liquid handling systems and robotics to manage the large number of samples. danaher.comyoutube.com The data generated from HTS would then require sophisticated data analysis to identify "hits" or compounds that exhibit the desired activity. danaher.com

Advanced Separation Techniques for Complex Biological Matrices in Research Applications

Analyzing this compound and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates presents significant analytical challenges due to the presence of numerous endogenous interfering substances. nih.govnih.gov Advanced separation techniques are therefore essential to isolate the target analytes from the matrix and ensure accurate quantification.

High-performance liquid chromatography (HPLC) and ultra-high performance liquid chromatography (UHPLC) are the most widely used separation techniques in the analysis of Aconitum alkaloids, including this compound. nih.govresearchgate.net These methods offer high resolution and efficiency in separating structurally similar compounds. The choice of the stationary phase (the column) is critical for achieving optimal separation. C18 columns are commonly employed for the analysis of these alkaloids. nih.govnih.gov

The mobile phase composition, typically a mixture of an aqueous solution with an organic modifier like acetonitrile (B52724) or methanol (B129727), is carefully optimized to achieve the desired retention and separation of this compound from other compounds in the sample. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often used to improve the separation of complex mixtures.

Sample preparation is a critical step prior to chromatographic separation to remove proteins and other interferences that can affect the analytical column and the accuracy of the results. nih.gov Common sample preparation techniques for biological matrices include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). nih.govresearchgate.net For instance, protein precipitation with methanol or acetonitrile is a simple and effective method for preparing plasma samples for the analysis of Aconitum alkaloids. nih.gov Dispersive solid-phase extraction (d-SPE) has also been utilized for the enrichment of aconitine (B1665448) alkaloids from plasma samples. nih.gov

Quantitative Analysis Methodologies for Research Sample Characterization

Accurate and precise quantitative analysis of this compound in research samples is crucial for pharmacokinetic studies and for establishing structure-activity relationships. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of Aconitum alkaloids in biological samples due to its high sensitivity, selectivity, and specificity. rsc.orgoup.com

The validation of the analytical method is a critical step to ensure the reliability of the quantitative data. nih.gov Method validation typically includes the assessment of the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov

Accuracy: The closeness of the measured value to the true value. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov This is often expressed as the relative standard deviation (RSD).

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. nih.gov

Recovery: The efficiency of the sample preparation process in extracting the analyte from the matrix. nih.gov

Matrix Effect: The influence of co-eluting, interfering substances from the biological matrix on the ionization of the target analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and handling conditions. nih.gov

The following table summarizes typical validation parameters for the LC-MS/MS analysis of Aconitum alkaloids in rat plasma, which would be analogous to a method for this compound.

| Validation Parameter | Typical Value/Range |

| Linearity (Correlation Coefficient, R²) | > 0.99 nih.gov |

| Intra-day Precision (RSD) | < 15% nih.gov |

| Inter-day Precision (RSD) | < 15% nih.gov |

| Accuracy | 85-115% nih.gov |

| LLOQ | 0.1 - 1 ng/mL nih.gov |

| Recovery | > 70% researchgate.net |

LC-MS/MS for Trace Analysis and Metabolite Identification in Research Samples

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. rsc.orgnih.gov This technique is indispensable for the trace analysis of this compound and the identification of its metabolites in biological samples. nih.govijpras.com

For quantitative analysis, the mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode. nih.gov In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and then one or more specific product ions are monitored. This highly selective detection method minimizes interference from other compounds in the matrix, allowing for the accurate quantification of very low concentrations of the analyte. researchgate.net

The high sensitivity of LC-MS/MS allows for the detection of trace levels of this compound and its metabolites, which is essential for pharmacokinetic studies where concentrations can be very low. nih.govresearchgate.net The development of an LC-MS/MS method involves the optimization of both the chromatographic conditions and the mass spectrometric parameters to achieve the best possible sensitivity and selectivity for the target analytes. nih.gov

Metabolite identification is another critical application of LC-MS/MS in this compound research. nih.govijpras.com After administration, this compound is expected to undergo metabolic transformations in the body. LC-MS/MS can be used to detect and identify these metabolites. nih.gov High-resolution mass spectrometry (HRMS) is particularly useful for this purpose as it provides highly accurate mass measurements, which can be used to determine the elemental composition of the metabolites and propose their structures. ijpras.com The fragmentation patterns of the metabolites observed in the tandem mass spectra provide further structural information. nih.gov For example, a common metabolic pathway for aconitine is O-demethylation, and a similar transformation could be anticipated for this compound. nih.gov

Quality Control and Standardization Protocols in Natural Product Research

The quality control and standardization of natural products and preparations containing them are essential to ensure their consistency, efficacy, and safety. nih.govresearchgate.net For research on this compound, which is often isolated from plant sources, rigorous quality control protocols are necessary. researchgate.net The chemical composition of plant extracts can vary significantly depending on factors such as the plant species, geographical origin, harvesting time, and processing methods. researchgate.net

Standardization of this compound for research purposes involves several key aspects:

Authentication of the plant material: Proper botanical identification of the plant source is the first and most critical step to ensure that the correct species is being used. researchgate.net

Chemical profiling: The use of analytical techniques such as HPLC and LC-MS to create a chemical fingerprint of the plant extract. nih.gov This fingerprint can be used to verify the identity of the plant material and to assess its quality and consistency.

Quantification of marker compounds: The concentration of one or more marker compounds, such as this compound itself, is determined to ensure that the material meets a certain specification. nih.gov This is crucial for ensuring that different batches of the material have a consistent potency.

The development of standardized extraction and purification procedures is also important to obtain a consistent product for research. researchgate.net This may involve optimizing the extraction solvent, temperature, and time to maximize the yield of this compound while minimizing the extraction of undesirable compounds. researchgate.net

Reference standards of pure this compound are essential for the accurate quantification of this compound in plant materials and biological samples. researchgate.net The purity of the reference standard must be accurately determined using methods such as quantitative NMR (qNMR).

The following table outlines key quality control parameters for natural product research, applicable to this compound.

| Quality Control Parameter | Method/Technique | Purpose |

| Botanical Identity | Macroscopic and microscopic examination, DNA barcoding | To confirm the correct plant species. researchgate.net |

| Chemical Fingerprint | HPLC, LC-MS | To verify the identity and consistency of the plant material. nih.gov |

| Purity of Isolate | HPLC, LC-MS, qNMR | To determine the percentage of this compound in a sample. |

| Residual Solvents | Gas Chromatography (GC) | To ensure that levels of residual solvents from the extraction process are below acceptable limits. |

| Heavy Metals | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | To ensure that the material is free from contamination with heavy metals. |

Ecological and Chemotaxonomic Significance of Ranaconitine

Distribution and Occurrence within Plant Genera (Aconitum, Delphinium)

Ranaconitine and related this compound-type alkaloids are characteristic chemical constituents of the Delphineae tribe within the Ranunculaceae family, primarily found in the genera Aconitum and Delphinium. rsc.orgnih.gov A comprehensive review identified 54 different this compound-type C18-diterpenoid alkaloids across these genera. semanticscholar.org

In the genus Aconitum, these alkaloids are predominantly found in plants belonging to the subgenus Lycoctonum. nih.govsemanticscholar.org Within this subgenus, C18-diterpenoid alkaloids are more concentrated in evolutionarily advanced phytogroups, such as the series Longicassidata. nih.govrsc.org Conversely, they are rarely found in more primordial species. semanticscholar.org An example of a species containing this compound is Aconitum sinomontanum. nih.gov

In the genus Delphinium, this compound-type compounds are the main type of C18-diterpenoid alkaloid found. nih.govrsc.org This prevalence helps to chemically distinguish the genus Delphinium from Aconitum, which contains a wider variety of alkaloid types. nih.gov The subgenus Delphinium has been found to be a richer source of these compounds compared to the subgenus Delphinastrum. nih.govrsc.org

**Table 1: Distribution of this compound-type Alkaloids in Aconitum and *Delphinium***

| Genus | Subgenus/Section | Prevalence of this compound-type Alkaloids | Source(s) |

|---|---|---|---|

| Aconitum | Subgenus Lycoctonum | Major source of C18-diterpenoid alkaloids. | nih.gov, semanticscholar.org |

| (Specifically ser. Longicassidata) | High concentration in these more evolved species. | nih.gov, rsc.org | |

| Delphinium | General | Predominantly contains this compound-type C18-DAs. | nih.gov, rsc.org |

| Subgenus Delphinium | Higher concentration compared to other subgenera. | nih.gov, rsc.org | |

| Subgenus Delphinastrum | Lower concentration of C18-DAs. | nih.gov, rsc.org |

Biosynthetic Relationships and Chemotaxonomic Markers within Diterpenoid Alkaloids

Diterpenoid alkaloids (DAs) are complex natural products classified based on their carbon skeletons into C18, C19, and C20 types. mdpi.comnih.gov this compound belongs to the C18-diterpenoid alkaloid group, which are also referred to as bisnorditerpenoid alkaloids. nih.gov This group is further divided into two main subtypes: the lappaconitine-type and the this compound-type. nih.gov The primary structural difference that distinguishes the this compound-type is the presence of an additional oxygenation, typically at the C7 position on the carbon skeleton. nih.gov This structural feature suggests a close biosynthetic relationship between the two subtypes.

The general biosynthetic pathway for diterpenoid alkaloids begins with the formation of geranylgeranyl pyrophosphate (GGPP). researchgate.net Through a series of enzymatic reactions involving terpene synthases and cytochromes P450, the complex tetracyclic diterpene skeleton is formed, which is then modified and aminated to produce the various alkaloid structures. mdpi.comresearchgate.net

The distinct and regular distribution of C18-diterpenoid alkaloids like this compound at different taxonomic levels makes them excellent chemotaxonomic markers. rsc.orgnih.gov The presence and specific structural variations of these alkaloids can be used to clarify the taxonomic treatment of plants within the Delphineae tribe. nih.govsemanticscholar.org For instance, the prevalence of this compound-type alkaloids in Delphinium is a key chemical marker for the genus. nih.gov Similarly, the distribution patterns within different series of Aconitum subgenus Lycoctonum demonstrate their value in understanding infrageneric relationships. nih.gov The use of these chemical markers provides complementary evidence to traditional morphological classifications. researchgate.net

Ecological Roles of this compound in Plant-Environment Interactions (e.g., Defense Mechanisms)

The production of toxic secondary metabolites like diterpenoid alkaloids is a key defense strategy for plants. researchgate.net These compounds often deter herbivores and protect against pathogens. researchgate.net Alkaloids, in general, are frequently toxic to herbivores and microorganisms, serving a direct defensive function for the plant. researchgate.net

This compound, along with other C18-diterpenoid alkaloids, contributes to the defense mechanisms of Aconitum and Delphinium species through its insecticidal properties. rsc.orgmdpi.com Research has demonstrated the contact toxicity of this compound against various insect species. In a study testing the activity of three C18-diterpenoid alkaloids against the brown planthopper (Nilaparvata lugens) and the white-backed planthopper (Sogatella furcifera), this compound exhibited the strongest insecticidal activity. mdpi.com This potent bioactivity highlights its ecological role in protecting the plant from insect predation, which is a significant environmental pressure. The presence of these toxic alkaloids can act as a feeding deterrent or be lethal to herbivorous insects, thus enhancing the plant's survival and reproductive success.

Table 2: Mentioned Chemical Compounds

| Compound Name | Classification |

|---|---|

| This compound | C18-Diterpenoid Alkaloid |

| Lappaconitine (B608462) | C18-Diterpenoid Alkaloid |

| Aconitine (B1665448) | C19-Diterpenoid Alkaloid |

| Atisinium | Diterpenoid Alkaloid |

Future Directions and Advanced Research Frontiers in Ranaconitine Studies

Integration of Multi-Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Understanding

The advent of "omics" technologies, such as proteomics and metabolomics, offers a systems-level perspective on the biological effects of natural products like ranaconitine. By simultaneously measuring thousands of proteins and metabolites, researchers can move beyond a single-target approach to a more holistic understanding of a compound's mechanism of action. actascientific.commdpi.com

While direct multi-omics studies on this compound are still emerging, research on analogous diterpenoid alkaloids provides a clear blueprint for future investigations. For instance, a combined proteomics and metabolomics study on mesaconitine, a structurally related alkaloid, in zebrafish revealed significant disruptions in key metabolic pathways, including glycerophospholipid metabolism, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. This highlights the power of multi-omics to uncover broad impacts on energy metabolism and lipid and amino acid pathways.

Another study integrating proteomics and metabolomics to investigate the effects of aconitine (B1665448), the parent compound of many Aconitum alkaloids, identified a novel mechanism of cardiac injury. The research demonstrated that aconitine exposure leads to an elevation of palmitic acid, which in turn activates the NOD-like receptor (NLR) signaling pathway, contributing to cardiotoxicity. This finding illustrates how multi-omics can connect changes in metabolic state to specific signaling pathway activations.

Proteomics for Molecular Target Discovery and Pathway Elucidation

Proteomics, the large-scale study of proteins, is a particularly powerful tool for identifying the molecular targets of bioactive compounds and elucidating the pathways they modulate. mdpi.com By comparing the proteome of cells or tissues before and after treatment with this compound, researchers can identify proteins that are differentially expressed or modified, providing clues to the compound's direct targets and downstream effects.

Chemical proteomics further enhances target discovery by using chemical probes to specifically enrich and identify proteins that directly bind to a compound. This approach can help to deorphanize natural products, revealing their primary cellular interactors and paving the way for a mechanistic understanding of their activity.

Interactive Table 1: Differentially Expressed Proteins in Zebrafish Exposed to Mesaconitine

| Protein ID | Protein Name | Fold Change | Function/Pathway |

| P12345 | ATP synthase subunit alpha | -2.5 | Oxidative phosphorylation |

| Q67890 | Acetyl-CoA carboxylase | -1.8 | Fatty acid biosynthesis |

| A1B2C3 | Pyruvate kinase | -2.1 | Glycolysis |

| D4E5F6 | Glutamate dehydrogenase 1 | +1.7 | Amino acid metabolism |

| G7H8I9 | Acyl-CoA dehydrogenase | -2.3 | Fatty acid beta-oxidation |

| J0K1L2 | Isocitrate dehydrogenase | -1.9 | TCA Cycle |

Note: This table is illustrative, based on findings from analogous compounds, to demonstrate the type of data generated in proteomics studies.

Advanced Computational Chemistry and Artificial Intelligence in Molecular Design and Mechanistic Predictions

The integration of artificial intelligence (AI) and computational chemistry is revolutionizing natural product research and drug discovery. nih.govcas.org These advanced computational tools offer unprecedented opportunities to accelerate the study of complex molecules like this compound. AI, particularly machine learning (ML) and deep learning (DL), can analyze vast datasets to predict biological activities, identify potential molecular targets, and elucidate structure-activity relationships (SAR). nih.govacs.org

For this compound, AI models could be trained on existing data from related alkaloids to predict its binding affinity to various protein targets, forecast potential side effects, and guide the design of novel derivatives with improved properties. helmholtz-hips.de Computational methods such as molecular dynamics simulations can provide insights into the dynamic interactions between this compound and its target proteins at an atomic level, helping to explain its mechanism of action. Generative AI models are also emerging as a powerful tool for designing new molecular structures inspired by natural products, potentially leading to the creation of novel therapeutic agents based on the this compound scaffold. cas.orgacs.org

Bioengineering and Synthetic Biology Approaches for Diterpenoid Alkaloid Production and Diversification

The natural abundance of this compound and other diterpenoid alkaloids can be low and variable, posing a challenge for research and development. rsc.org Bioengineering and synthetic biology offer a promising solution to this supply problem. nih.gov By engineering microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli, researchers can create cellular factories for the sustainable and scalable production of these complex molecules. nih.govresearchgate.net

This process involves introducing the biosynthetic genes from the source plant into a microbial chassis and then using metabolic engineering strategies to optimize the production pathway. mdpi.com Key strategies include:

Pathway Reconstruction: Assembling the complete biosynthetic pathway for this compound in a heterologous host. rsc.org

Metabolic Rewiring: Modifying the host's central metabolism to increase the supply of precursor molecules, such as isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP), which are the building blocks for all terpenoids. researchgate.netmdpi.com

Enzyme Engineering: Improving the activity and specificity of key enzymes in the pathway through directed evolution or rational design. researchgate.net

Compartmentalization: Localizing parts of the biosynthetic pathway to specific subcellular organelles, such as mitochondria or the endoplasmic reticulum, to improve efficiency and prevent the accumulation of toxic intermediates. frontiersin.org

Beyond simply producing the natural compound, synthetic biology enables the creation of novel alkaloid structures through combinatorial biosynthesis, where enzymes from different organisms are mixed and matched to generate "unnatural" natural products with potentially new or improved biological activities. researchgate.net

Interdisciplinary Research on Complex Natural Product Systems

The future of this compound research lies in a deeply interdisciplinary approach, integrating knowledge from chemistry, biology, pharmacology, and computer science. researchgate.netnih.govfrontiersin.org The study of natural products is moving beyond the simple isolation and characterization of individual molecules to understanding their roles within complex biological and ecological systems. actascientific.com

This expanded view involves:

Chemical Ecology: Investigating the ecological role of this compound for the Aconitum plant, such as defense against herbivores or pathogens, which can provide insights into its evolved biological activities.

Systems Pharmacology: Using computational and experimental models to understand how this compound affects entire biological networks rather than single targets. This approach is crucial for predicting both therapeutic effects and potential toxicities. frontiersin.org

Ethnobotany and Traditional Knowledge: Leveraging historical and traditional uses of Aconitum species to guide modern scientific inquiry and identify new research avenues. nih.gov

By combining these diverse perspectives, the scientific community can build a more comprehensive and nuanced understanding of this compound, unlocking its full potential and navigating the complexities of its biological effects. researchgate.net

Q & A

What criteria (FINER) should guide the formulation of novel research questions on this compound’s pharmacological targets?

- Methodological Answer :

- Feasible : Ensure access to validated animal models and analytical facilities.

- Interesting : Explore understudied targets (e.g., NMDA receptors).

- Novel : Address gaps in mechanistic studies (e.g., dual opioid/non-opioid pathways).

- Ethical : Adhere to ARRIVE guidelines for animal welfare.

- Relevant : Align with WHO priorities on non-addictive analgesics .

Key Considerations for Research Design

- Data Contradiction Analysis : Compare methodologies across studies (e.g., assay type, sample purity) and conduct sensitivity analyses to identify confounding variables .

- Reproducibility : Document experimental protocols in line with Beilstein Journal guidelines, including detailed spectra, chromatograms, and statistical codes .

- Literature Gaps : Prioritize questions unresolved in pharmacopeial monographs (e.g., long-term toxicity, enantiomeric purity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。